2-[(2,4-difluorophenoxy)methyl]-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzamide
Overview
Description
2-[(2,4-difluorophenoxy)methyl]-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a difluorophenoxy group, a pyrazolyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-difluorophenoxy)methyl]-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzamide typically involves multiple steps:
Formation of the difluorophenoxy intermediate: This step involves the reaction of 2,4-difluorophenol with an appropriate alkylating agent to form the difluorophenoxy intermediate.
Synthesis of the pyrazolyl intermediate: The pyrazolyl intermediate is synthesized by reacting 1,5-dimethyl-1H-pyrazole with a suitable electrophile.
Coupling reaction: The final step involves coupling the difluorophenoxy intermediate with the pyrazolyl intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-difluorophenoxy)methyl]-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2-[(2,4-difluorophenoxy)methyl]-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Biology: It can be used as a probe to study biological pathways and mechanisms.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-[(2,4-difluorophenoxy)methyl]-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets. The difluorophenoxy group and the pyrazolyl group may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-difluorophenoxy)methyl]-N-(1,5-dimethyl-1H-pyrazol-3-yl)benzamide
- N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide
Uniqueness
2-[(2,4-difluorophenoxy)methyl]-N-(1,5-dimethyl-1H-pyrazol-4-yl)benzamide is unique due to the specific positioning of the difluorophenoxy and pyrazolyl groups, which can result in distinct biological and chemical properties compared to similar compounds. This uniqueness can be leveraged in designing targeted pharmaceuticals or specialized materials.
Properties
IUPAC Name |
2-[(2,4-difluorophenoxy)methyl]-N-(1,5-dimethylpyrazol-4-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O2/c1-12-17(10-22-24(12)2)23-19(25)15-6-4-3-5-13(15)11-26-18-8-7-14(20)9-16(18)21/h3-10H,11H2,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQVDDOYMRUBAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)NC(=O)C2=CC=CC=C2COC3=C(C=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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